Methyl 4-methylhexanoate
CAS No.: 2177-82-4
Cat. No.: VC3825594
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2177-82-4 |
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Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | methyl 4-methylhexanoate |
Standard InChI | InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3 |
Standard InChI Key | OTOLBWRSIUFKOJ-UHFFFAOYSA-N |
SMILES | CCC(C)CCC(=O)OC |
Canonical SMILES | CCC(C)CCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-methylhexanoate is characterized by a six-carbon backbone with a methyl branch at the fourth position and a methoxy carbonyl group at the terminal end. Its IUPAC name, methyl 4-methylhexanoate, reflects this structure, while its SMILES notation () and InChIKey () provide unambiguous identifiers for computational and experimental studies .
Molecular and Spectroscopic Data
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Boiling point: Estimated at 172–175°C based on analogous esters .
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Retention indices: Gas chromatography (GC) data from non-polar columns (e.g., DB-5) report Kovats indices of 996–1000, critical for analytical identification .
Table 1: Chromatographic Retention Indices of Methyl 4-Methylhexanoate
Synthesis and Industrial Production
While direct synthesis protocols for methyl 4-methylhexanoate are sparsely documented, its preparation likely follows classic esterification mechanisms. The reaction of 4-methylhexanoic acid with methanol under acidic catalysis () would yield the ester via nucleophilic acyl substitution . Industrial production may leverage enzymatic methods using lipases, which offer higher specificity and greener processing .
Natural Occurrence and Biological Significance
Role in Plant Pollination
Methyl 4-methylhexanoate is a major floral volatile emitted by Victoria cruziana, a night-blooming water lily. This compound constitutes ~45% of the flower’s scent profile and is synthesized by SABATH methyltransferases (VcSABATH1 and VcSABATH3), which catalyze the methylation of hexanoic acid . Enzyme assays reveal that VcSABATH3 exhibits 15% higher specific activity than VcSABATH1, underscoring gene-specific roles in biosynthesis .
Presence in Humulus lupulus (Hops)
The ester has also been detected in hops, contributing to the complex aroma profile of beer. Its concentration varies with cultivar and processing methods, influencing flavor nuances in brewing .
Analytical Methods and Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
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Characteristic ions: 144 (molecular ion), 85 (base peak from McLafferty rearrangement) .
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Fragmentation patterns: Cleavage at the ester group yields ions at 59 () and 85 () .
Table 2: Mass Spectrometry Data for Methyl 4-Methylhexanoate
Relative Abundance (%) | Fragment Origin | |
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144 | 15 | Molecular ion () |
85 | 100 | |
59 | 45 |
Emerging Research and Applications
Biofuel Additives
Branched esters like methyl 4-methylhexanoate improve the cold-flow properties of biodiesel. Their lower melting points compared to linear analogs prevent fuel gelling in temperate climates .
Flavor and Fragrance Industry
The compound’s fruity, sweet odor profile makes it valuable in perfumery and food flavoring. Regulatory approvals (e.g., FDA GRAS status) support its use in consumer products .
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